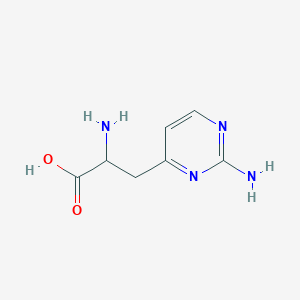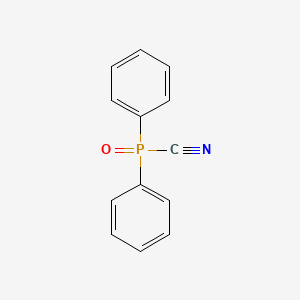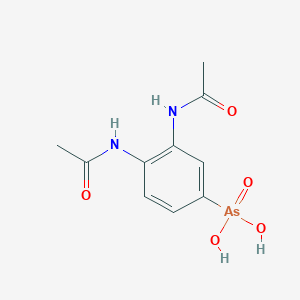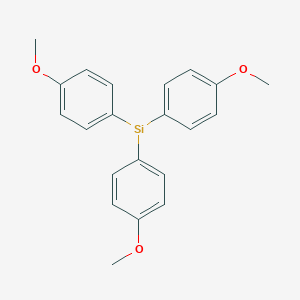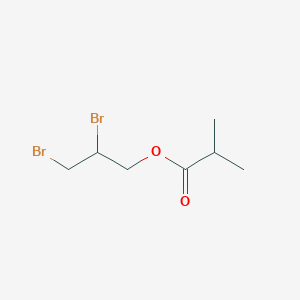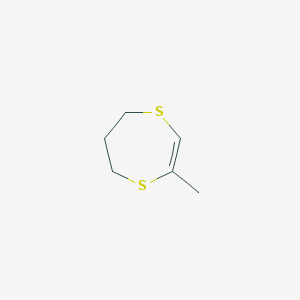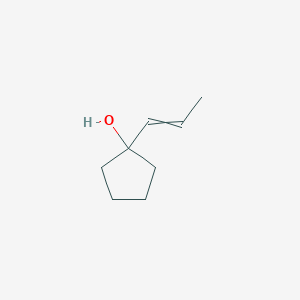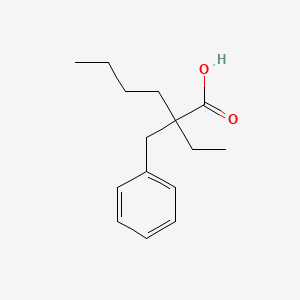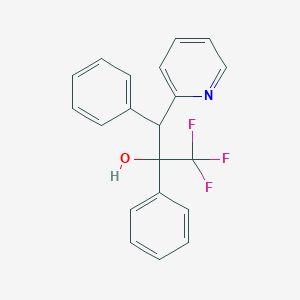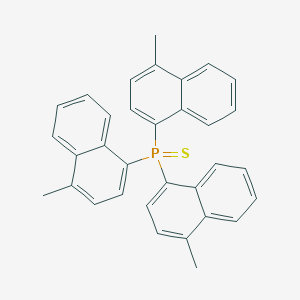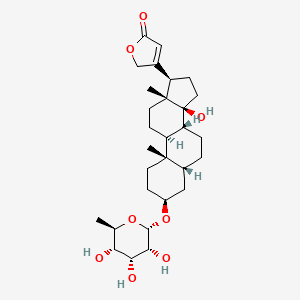
Ascleposid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ascleposid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is a naturally occurring glycoside found in certain plant species and has been the subject of extensive research due to its unique properties and potential benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ascleposid typically involves the extraction from plant sources followed by purification processes. The extraction is usually performed using solvents such as ethanol or methanol. The purified compound is then subjected to various chemical reactions to obtain the desired form of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials, followed by purification using techniques such as chromatography. The process is optimized to ensure high yield and purity of the compound. Advanced methods such as supercritical fluid extraction and microwave-assisted extraction are also employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ascleposid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group in this compound with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Ascleposid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in plant metabolism and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ascleposid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, leading to its observed biological effects. The compound binds to specific receptors and enzymes, altering their activity and resulting in therapeutic outcomes.
Comparación Con Compuestos Similares
Ascleposid is compared with other similar glycosides, highlighting its unique properties. Similar compounds include:
Digitoxin: Another glycoside with cardiac effects.
Strophanthin: Known for its use in treating heart conditions.
Ouabain: A glycoside with similar biological activities.
This compound stands out due to its unique molecular structure and diverse range of applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
3080-19-1 |
|---|---|
Fórmula molecular |
C29H44O8 |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17-,18+,19-,20+,21-,23-,24-,25-,26-,27+,28-,29+/m1/s1 |
Clave InChI |
WQMLFJWIKARBFW-DWWCTUHQSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@H]([C@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


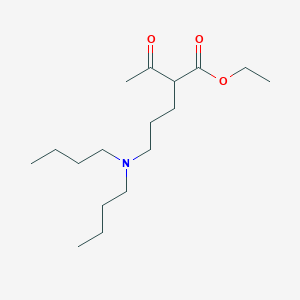
![[4-(Methylsulfonyl)phenyl]arsonous acid](/img/structure/B14740164.png)
